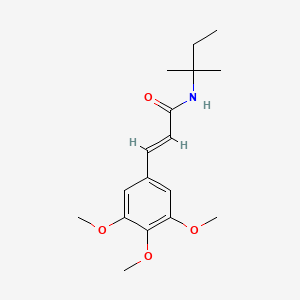
(2E)-N-(2-methylbutan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. This compound features a propenamide backbone with a tert-pentyl group and a trimethoxyphenyl group. The presence of the (E)-configuration indicates the specific geometric isomerism around the double bond in the propenamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Tert-Pentyl Group: This step involves the alkylation of the amide nitrogen with a tert-pentyl halide under basic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable trimethoxyphenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond in the propenamide moiety to a single bond.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a saturated amide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Medicine: Potential pharmaceutical applications could include its use as a drug candidate or as a precursor in drug synthesis.
Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-3-(3,4,5-trimethoxyphenyl)-2-propenamide: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
N-(tert-Pentyl)-3-(3,4-dimethoxyphenyl)-2-propenamide: Similar structure but with a dimethoxyphenyl group instead of a trimethoxyphenyl group.
Uniqueness
The uniqueness of (E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE lies in its specific combination of functional groups and geometric configuration, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(E)-N-(2-methylbutan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H25NO4/c1-7-17(2,3)18-15(19)9-8-12-10-13(20-4)16(22-6)14(11-12)21-5/h8-11H,7H2,1-6H3,(H,18,19)/b9-8+ |
InChI Key |
ZHSTZRJCGXBKJC-CMDGGOBGSA-N |
Isomeric SMILES |
CCC(C)(C)NC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CCC(C)(C)NC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11014874.png)
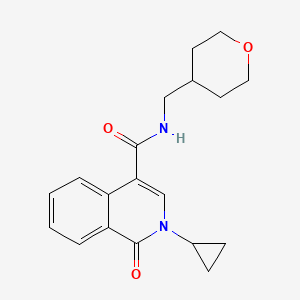
![3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11014898.png)
![4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B11014903.png)
![3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11014909.png)
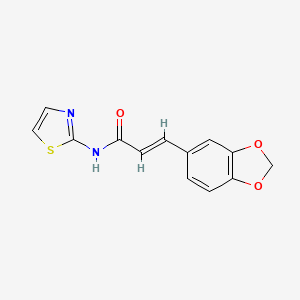
![(2E)-N-[4-(acetylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11014912.png)
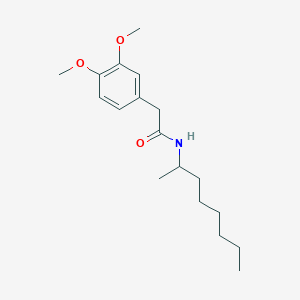
![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate](/img/structure/B11014923.png)
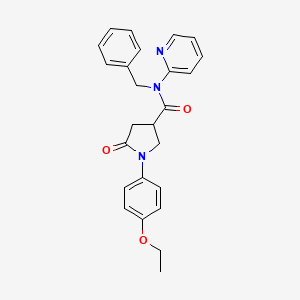
![2-methyl-4-[(4-phenylpiperidino)carbonyl]-1(2H)-phthalazinone](/img/structure/B11014930.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11014936.png)
![N-(4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide](/img/structure/B11014940.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3,5-dinitrobenzamide](/img/structure/B11014948.png)
